![molecular formula C9H6O3 B12906470 2H-Furo[3,2-e][1,3]benzodioxole CAS No. 65496-53-9](/img/structure/B12906470.png)
2H-Furo[3,2-e][1,3]benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Dioxolo[4,5-e]benzofuran is a heterocyclic organic compound that features a fused benzofuran ring system with a dioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dioxolo[4,5-e]benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of sesamol and 1,2,4,5-tetrachlorobenzene. The core unit can be prepared through lithiation and subsequent derivatization to adjust photophysical properties .
Industrial Production Methods: Industrial production methods for [1,3]Dioxolo[4,5-e]benzofuran are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various uses.
Types of Reactions:
Oxidation: [1,3]Dioxolo[4,5-e]benzofuran can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives, altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve desired substitutions.
Major Products:
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,3]Dioxolo[4,5-e]benzofuran is used as a building block for synthesizing complex molecules
Biology: The compound has shown promise in biological research, particularly in the development of fluorescent dyes. These dyes are characterized by long fluorescence lifetimes, high stability towards photobleaching, and large Stokes shifts, making them suitable for optical sensing and imaging applications .
Medicine: In medicinal chemistry, derivatives of [1,3]Dioxolo[4,5-e]benzofuran have been investigated for their anticancer properties. The compound’s ability to interact with biological targets and pathways makes it a potential candidate for drug development .
Industry: Industrial applications include the use of [1,3]Dioxolo[4,5-e]benzofuran derivatives in the production of advanced materials, such as polymers and coatings, due to their unique electronic and photophysical properties .
Mécanisme D'action
The mechanism of action of [1,3]Dioxolo[4,5-e]benzofuran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
[1,3]Dioxolo[4,5-f]benzodioxole: This compound shares a similar core structure but differs in the positioning of the dioxole moiety.
Benzofuran: A simpler structure lacking the dioxole ring, used in various chemical and pharmaceutical applications.
Dioxole-functionalized metal-organic frameworks: These compounds incorporate dioxole units into larger frameworks, offering unique properties for catalysis and material science.
Uniqueness: [1,3]Dioxolo[4,5-e]benzofuran stands out due to its fused ring system, which imparts unique electronic and photophysical properties. These properties make it particularly valuable in the development of fluorescent dyes and advanced materials .
Propriétés
Numéro CAS |
65496-53-9 |
|---|---|
Formule moléculaire |
C9H6O3 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
furo[2,3-g][1,3]benzodioxole |
InChI |
InChI=1S/C9H6O3/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4H,5H2 |
Clé InChI |
GXUVFOYZZICKBR-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C3=C(C=C2)OC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


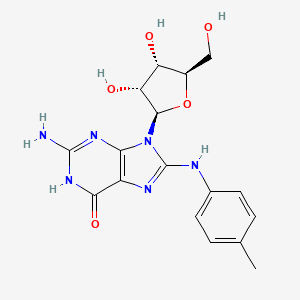
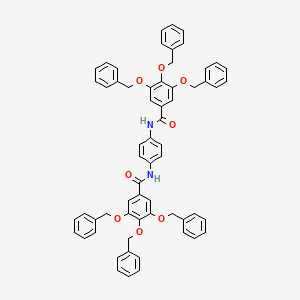
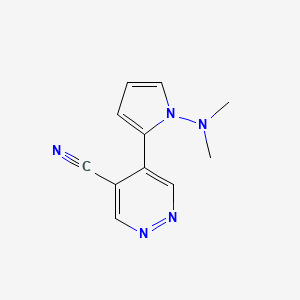
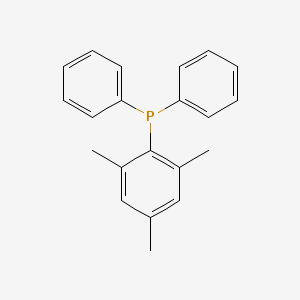
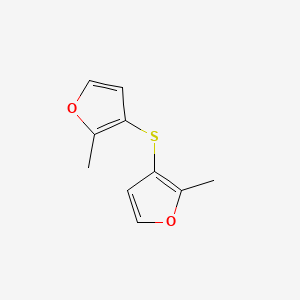
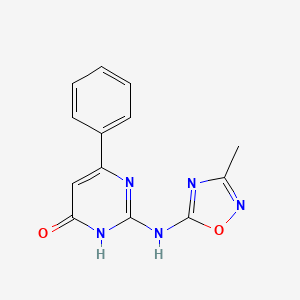
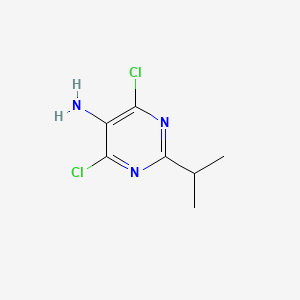
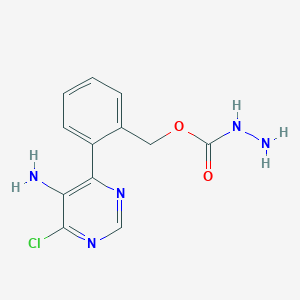
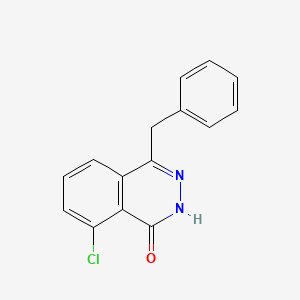

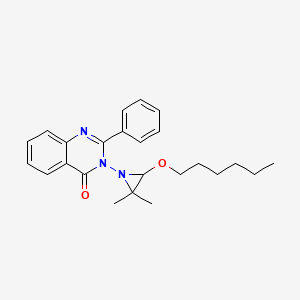
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine](/img/structure/B12906455.png)
![5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12906465.png)
![1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene](/img/structure/B12906466.png)
